UDP-alpha-D-galactofuranose(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

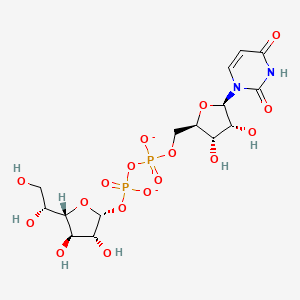

UDP-alpha-D-galactofuranose(2-) is a UDP-D-galactofuranose(2-) in which the anomeric centre of the galactofuranose moiety has alpha-configuration. It is a conjugate base of an UDP-alpha-D-galactofuranose.

Aplicaciones Científicas De Investigación

Biochemical Synthesis

Role in Glycosylation Reactions

UDP-alpha-D-galactofuranose(2-) serves as a glycosyl donor in glycosylation reactions, which are essential for the biosynthesis of complex carbohydrates. It is particularly significant in the synthesis of galactofuranosyl oligosaccharides, which are components of cell walls in certain pathogens, such as fungi and bacteria. The enzyme β-galactofuranoside β-(1→5)-galactofuranosyltransferase (GfsA) utilizes UDP-alpha-D-galactofuranose(2-) to incorporate galactofuranose into polysaccharides, contributing to the structural integrity of the cell wall .

Synthesis of Glycoconjugates

In addition to its role in polysaccharide synthesis, UDP-alpha-D-galactofuranose(2-) is involved in the formation of glycoconjugates, which are vital for cell signaling and recognition processes. Glycoconjugates containing galactofuranose residues are implicated in various biological functions, including immune responses and pathogen-host interactions .

Microbial Applications

Pathogen Interaction

UDP-alpha-D-galactofuranose(2-) is crucial for the virulence of certain pathogens. For instance, the Leishmania parasite synthesizes galactose-containing glycoconjugates using UDP-galactose as a glycosyl donor. The presence of UDP-alpha-D-galactofuranose(2-) facilitates the synthesis of these glycoconjugates, which are essential for the parasite's survival and pathogenicity .

Antimicrobial Targets

Given its critical role in pathogen virulence, enzymes involved in the utilization and synthesis of UDP-alpha-D-galactofuranose(2-) are potential targets for antimicrobial drug development. Inhibitors that block these enzymes could disrupt the biosynthesis of essential polysaccharides in pathogens, offering a novel approach to treating infections .

Pharmaceutical Research

Drug Development

The understanding of UDP-alpha-D-galactofuranose(2-) and its metabolic pathways has implications for drug development. Compounds that mimic UDP-alpha-D-galactofuranose(2-) can be designed to inhibit glycosyltransferases involved in pathogenic processes. This strategy could lead to the development of new therapeutics targeting diseases caused by microorganisms that utilize galactofuranosyl residues .

Biotechnology Applications

In biotechnology, UDP-alpha-D-galactofuranose(2-) can be utilized in enzyme assays and as a substrate for recombinant glycosyltransferases. Its application extends to producing glycoproteins with specific glycan structures that may enhance therapeutic efficacy or stability .

Case Studies

Propiedades

Fórmula molecular |

C15H22N2O17P2-2 |

|---|---|

Peso molecular |

564.29 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5(19)12-9(22)11(24)14(32-12)33-36(28,29)34-35(26,27)30-4-6-8(21)10(23)13(31-6)17-2-1-7(20)16-15(17)25/h1-2,5-6,8-14,18-19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,16,20,25)/p-2/t5-,6-,8-,9-,10-,11-,12+,13-,14-/m1/s1 |

Clave InChI |

ZQLQOXLUCGXKHS-SIAUPFDVSA-L |

SMILES isomérico |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O)O)O)O)O |

SMILES canónico |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(O3)C(CO)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.